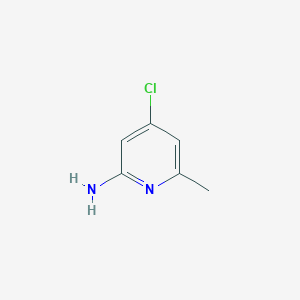

4-Chloro-6-methylpyridin-2-amine

説明

4-Chloro-6-methylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It’s known that the compound belongs to the group of nitropyridine pesticides . These compounds typically work by inhibiting key enzymes or disrupting essential biochemical pathways in pests. The specific interactions of 2-Amino-4-chloro-6-picoline with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.52, which can influence its bioavailability .

Action Environment

The action, efficacy, and stability of 2-Amino-4-chloro-6-picoline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability . The compound’s solubility, which can affect its action and efficacy, is predicted to be soluble in water

生物活性

4-Chloro-6-methylpyridin-2-amine is a compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure and properties suggest potential applications in therapeutic contexts, particularly in the inhibition of specific enzymes and pathways relevant to disease processes. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound (CAS Number: 36340-61-1) is characterized by its pyridine ring with a chlorine atom and a methyl group at specific positions. The molecular formula is C₆H₇ClN₂, and its structure can influence its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. Notably, it has been studied for its potential effects on the following:

- mTOR Pathway Inhibition : The compound has been implicated in the modulation of the mTOR signaling pathway, which is crucial for cell growth and metabolism. mTOR inhibitors are significant in cancer therapy due to their role in regulating cell proliferation and survival .

- Neuropathy Target Esterase (NTE) : Research indicates that this compound may interact with NTE, a serine hydrolase involved in neuroprotection and lipid metabolism. Inhibition of NTE can lead to neurotoxic effects, highlighting the compound's potential relevance in neuropharmacology .

Enzyme Inhibition Studies

- Inhibition of Thiaminase I : A study demonstrated that this compound effectively inhibits thiaminase I from Bacillus thiaminolyticus, showcasing its potential as a therapeutic agent against thiamine deficiency-related conditions. The inhibition was time-dependent, indicating a strong interaction with the enzyme .

- Antiparasitic Activity : The compound has shown promise against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies indicated that it could inhibit critical metabolic pathways necessary for the parasite's survival, suggesting potential for development as an antiparasitic drug .

Case Studies

Several studies highlight the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : The compound may have moderate oral bioavailability, but further studies are needed to establish precise pharmacokinetic profiles.

- Metabolism : It undergoes metabolic processes involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.

特性

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。